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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzyl alcohol
CAS No.: 55685-75-1
Cat. No.: B3426949
Get Quote
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Executive Summary & Structural Significance

(4-Chloro-2-methoxyphenyl)methanol (CAS: 55685-75-1) is a critical benzyl alcohol
intermediate used extensively in the synthesis of bioactive small molecules, particularly within
the quinazoline and benzothiazole classes of pharmacophores.[1][2]

In medicinal chemistry, this scaffold serves as a "privileged structure." The 4-chloro substituent
provides metabolic stability (blocking para-oxidation) and lipophilicity, while the 2-methoxy
group offers a hydrogen bond acceptor site and steric bulk that forces orthogonal conformation
in biaryl systems. This specific substitution pattern is frequently exploited to tune the potency of
kinase inhibitors and GPCR ligands.
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Property Data

CAS Registry Number 55685-75-1

IUPAC Name (4-Chloro-2-methoxyphenyl)methanol
Molecular Formula CsHoCIO2

Molecular Weight 172.61 g/mol

SMILES COC1=C(CO)C=CC(Cl)=C1

InChl Key AXXPZAITCCIOIA-UHFFFAOYSA-N
Appearance Pale cream crystalline solid

Melting Point 44-52 °C

Structural Analysis & Electronic Properties

The reactivity of (4-Chloro-2-methoxyphenyl)methanol is dictated by the push-pull electronic
effects of its substituents on the benzene ring.

o Electronic Environment: The 2-methoxy group (-OCHs) is a strong electron-donating group
(EDG) by resonance, which increases electron density at the ortho and para positions
relative to itself. However, the 4-chloro group (-Cl) is an electron-withdrawing group (EWG)
by induction.

» Benzylic Reactivity: The hydroxymethyl group (-CH20H) is activated. The ortho-methoxy
group can provide anchimeric assistance (neighboring group participation) in solvolysis
reactions, stabilizing carbocation intermediates, although the inductive withdrawal from the
chlorine atom slightly destabilizes the benzylic cation compared to a simple methoxybenzyl
system.

o Conformational Lock: In drug design, the ortho-methoxy group often creates an
intramolecular hydrogen bond or steric clash that locks the rotation of the benzylic bond,
reducing the entropic penalty upon binding to a protein target.

Synthesis Methodologies
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High-purity synthesis is typically achieved via the reduction of the corresponding oxidized
precursors: 4-chloro-2-methoxybenzoic acid or 4-chloro-2-methoxybenzaldehyde.

Protocol A: Reduction of 4-Chloro-2-methoxybenzoic
Acid
This is the most robust method for bulk preparation, utilizing Borane-THF or Lithium Aluminum

Hydride (LiAIHa).

Reagents: 4-Chloro-2-methoxybenzoic acid, BHs-THF (1.0 M), Anhydrous THF. Mechanism:
Nucleophilic attack of the hydride on the carbonyl carbon.

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

» Dissolution: Dissolve 4-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous THF (0.5 M
concentration). Cool to 0°C.

o Addition: Dropwise add BHs-THF complex (1.5 eq) over 30 minutes. Caution: Hydrogen gas
evolution.

o Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of
the carboxylate intermediate.

e Quench: Cool to 0°C. Carefully quench with Methanol to destroy excess borane.

e Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCI, saturated NaHCOs,
and brine. Dry over Naz2S0a.[3]

 Purification: Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Reduction of 4-Chloro-2-
methoxybenzaldehyde

Preferred for smaller scales or when the aldehyde is readily available. Uses milder Sodium
Borohydride (NaBHa).

Reagents: 4-Chloro-2-methoxybenzaldehyde, NaBHa4, Methanol.
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Dissolution: Dissolve aldehyde (1.0 eq) in Methanol (0.2 M). Cool to 0°C.

Reduction: Add NaBHa4 (1.2 eq) portion-wise over 15 minutes.

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (disappearance of aldehyde spot).

Workup: Quench with water. Extract with Dichloromethane (DCM).

Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis pathways and downstream functionalization
logic.
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Figure 1: Synthesis routes to (4-Chloro-2-methoxyphenyl)methanol and its subsequent
transformation into electrophilic building blocks.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The 1,2,4-substitution
pattern yields a distinct splitting pattern in the aromatic region.

Predicted *H NMR Data (400 MHz, CDCls)
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Note: Coupling constants (J values) are approximate based on standard ortho (~8 Hz) and
meta (~2 Hz) aromatic couplings.

Mass Spectrometry (MS)

 |onization Mode: El or ESI (+).

e Molecular lon: m/z 172 [M]* and 174 [M+2]* in a 3:1 ratio (characteristic Chlorine isotope
pattern).

e Fragment lons: Loss of -OH (M-17) and loss of -CH20H (Tropylium ion formation).

Pharmaceutical Applications & Reactivity
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This alcohol is rarely the final drug; it is a linker intermediate. Its primary utility lies in its
conversion to electrophiles (halides/sulfonates) which are then coupled to nucleophilic
pharmacophores.

Key Transformation: Conversion to Benzyl Chloride

To attach this ring system to a nitrogen nucleophile (e.g., a piperazine or quinazoline ring), the
alcohol is converted to 4-chloro-2-methoxybenzyl chloride.

Protocol:

Dissolve alcohol in Dichloromethane (DCM).

Add Thionyl Chloride (SOCI2) (1.2 eq) and a catalytic amount of DMF.

Stir at room temperature for 2 hours.

Evaporate volatiles to yield the alkyl chloride quantitatively.

Drug Discovery Context

This scaffold is structurally homologous to the "dimethoxy" patterns found in:

e Prazosin/Doxazosin Analogs: Quinazoline-based alpha-blockers often use methoxy-
substituted benzyl rings to optimize receptor affinity.

» Kinase Inhibitors: The 4-chloro-2-methoxy motif is used to fill hydrophobic pockets in ATP-
binding sites of kinases (e.g., EGFR, VEGFR), where the chlorine atom interacts with
hydrophobic residues (Gatekeeper residues) and the methoxy oxygen can accept hydrogen
bonds from the hinge region.
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Figure 2: Application of the scaffold in diverse bioactive chemical classes.
Safety & Handling (MSDS Highlights)
e Hazards: Skin Irritant (H315), Eye Irritant (H319).[2]
« Storage: Store in a cool, dry place. Keep container tightly closed.

* Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with
an afterburner and scrubber (due to Chlorine content).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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